molecular formula C21H23F2NO4 B460053 propan-2-yl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate CAS No. 445382-15-0

propan-2-yl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate

Cat. No. B460053
CAS RN: 445382-15-0
M. Wt: 391.4g/mol
InChI Key: RGJUWTGMWNLJRG-UHFFFAOYSA-N
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Description

Propan-2-yl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C21H23F2NO4 and its molecular weight is 391.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis Methods

Research studies demonstrate efficient methods for synthesizing chromene derivatives, which are structurally similar to the compound . For example, one study describes the cyclocondensation reactions leading to various chromenone and chromanone products, emphasizing the versatility of these methods in creating diverse chemical structures (El‐Shaaer et al., 2012). Another study highlights an efficient and mild domino approach to synthesize highly substituted fused chromenones, showcasing the potential for rapid and high-yield synthesis of complex molecules (Avula et al., 2014).

Antimicrobial Activity

Some chromene derivatives exhibit antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. For instance, the antimicrobial activities of certain synthesized chromenone derivatives were investigated, providing insights into their potential use in combating microbial infections (Ghashang et al., 2013).

Molecular Docking Studies

Molecular docking studies of chromene derivatives indicate potential bioactivity, with some compounds showing promise as anticancer agents. This suggests the compound may have applications in cancer research or therapy, highlighting the importance of structural and activity relationship studies (Gaikwad et al., 2019).

Antitumor and Antioxidant Activities

Research into chromene derivatives also encompasses their antitumor and antioxidant activities. For example, some new benzothiophenes synthesized via reactions involving chromene compounds were found to exhibit promising antioxidant activities, underscoring the potential of chromene derivatives in developing treatments for oxidative stress-related conditions (Bialy & Gouda, 2011).

Diverse Chemical Synthesis

The research also shows a broad application in chemical synthesis, including the formation of densely functionalized 4H-chromene derivatives through one-pot multicomponent synthesis. Such methods are highlighted for their atom economy and potential in creating medicinally relevant molecules (Boominathan et al., 2011).

properties

IUPAC Name

propan-2-yl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2NO4/c1-10(2)27-20(26)18-16(11-5-6-12(22)13(23)7-11)17-14(25)8-21(3,4)9-15(17)28-19(18)24/h5-7,10,16H,8-9,24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJUWTGMWNLJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)F)F)C(=O)CC(C2)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propan-2-yl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate

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